Cas no 2172110-84-6 (2-amino-2-(oxan-3-yl)-N,N-dipropylethane-1-sulfonamide)

2-amino-2-(oxan-3-yl)-N,N-dipropylethane-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 2-amino-2-(oxan-3-yl)-N,N-dipropylethane-1-sulfonamide
- 2172110-84-6
- EN300-1283814
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- インチ: 1S/C13H28N2O3S/c1-3-7-15(8-4-2)19(16,17)11-13(14)12-6-5-9-18-10-12/h12-13H,3-11,14H2,1-2H3
- InChIKey: XPOXKGRKXWWWSX-UHFFFAOYSA-N
- SMILES: S(CC(C1COCCC1)N)(N(CCC)CCC)(=O)=O
計算された属性
- 精确分子量: 292.18206393g/mol
- 同位素质量: 292.18206393g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 8
- 複雑さ: 334
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 81Ų
2-amino-2-(oxan-3-yl)-N,N-dipropylethane-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1283814-100mg |
2-amino-2-(oxan-3-yl)-N,N-dipropylethane-1-sulfonamide |
2172110-84-6 | 100mg |
$1106.0 | 2023-10-01 | ||
Enamine | EN300-1283814-5000mg |
2-amino-2-(oxan-3-yl)-N,N-dipropylethane-1-sulfonamide |
2172110-84-6 | 5000mg |
$3645.0 | 2023-10-01 | ||
Enamine | EN300-1283814-50mg |
2-amino-2-(oxan-3-yl)-N,N-dipropylethane-1-sulfonamide |
2172110-84-6 | 50mg |
$1056.0 | 2023-10-01 | ||
Enamine | EN300-1283814-500mg |
2-amino-2-(oxan-3-yl)-N,N-dipropylethane-1-sulfonamide |
2172110-84-6 | 500mg |
$1207.0 | 2023-10-01 | ||
Enamine | EN300-1283814-10000mg |
2-amino-2-(oxan-3-yl)-N,N-dipropylethane-1-sulfonamide |
2172110-84-6 | 10000mg |
$5405.0 | 2023-10-01 | ||
Enamine | EN300-1283814-1000mg |
2-amino-2-(oxan-3-yl)-N,N-dipropylethane-1-sulfonamide |
2172110-84-6 | 1000mg |
$1256.0 | 2023-10-01 | ||
Enamine | EN300-1283814-250mg |
2-amino-2-(oxan-3-yl)-N,N-dipropylethane-1-sulfonamide |
2172110-84-6 | 250mg |
$1156.0 | 2023-10-01 | ||
Enamine | EN300-1283814-2500mg |
2-amino-2-(oxan-3-yl)-N,N-dipropylethane-1-sulfonamide |
2172110-84-6 | 2500mg |
$2464.0 | 2023-10-01 | ||
Enamine | EN300-1283814-1.0g |
2-amino-2-(oxan-3-yl)-N,N-dipropylethane-1-sulfonamide |
2172110-84-6 | 1g |
$0.0 | 2023-06-07 |
2-amino-2-(oxan-3-yl)-N,N-dipropylethane-1-sulfonamide 関連文献
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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5. Book reviews
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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7. Back matter
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
2-amino-2-(oxan-3-yl)-N,N-dipropylethane-1-sulfonamideに関する追加情報
Introduction to 2-amino-2-(oxan-3-yl)-N,N-dipropylethane-1-sulfonamide (CAS No. 2172110-84-6)
2-amino-2-(oxan-3-yl)-N,N-dipropylethane-1-sulfonamide is a specialized organic compound characterized by its complex molecular structure, which includes an amino group, an oxane ring, and N,N-dipropyl substituents. This compound, identified by its Chemical Abstracts Service (CAS) number 2172110-84-6, has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential applications in drug development. The presence of the oxane ring, a five-membered heterocyclic ether, introduces a level of flexibility and metabolic stability that makes this compound a promising candidate for various biochemical interactions.
The molecular formula of 2-amino-2-(oxan-3-yl)-N,N-dipropylethane-1-sulfonamide can be represented as C₁₁H₂₁NO₄S, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The sulfonamide functional group (-SO₂NH₂) is particularly noteworthy, as it is widely recognized for its role in medicinal chemistry. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The incorporation of this group into the 2-amino-2-(oxan-3-yl)-N,N-dipropylethane-1-sulfonamide structure suggests potential therapeutic benefits that warrant further investigation.
In recent years, the pharmaceutical industry has seen a surge in interest for heterocyclic compounds due to their diverse pharmacological properties. The oxan-3-yl moiety in this compound contributes to its structural complexity and may influence its interactions with biological targets. Heterocycles are integral to many drugs on the market today, including antiviral agents and central nervous system (CNS) therapeutics. The flexibility provided by the oxane ring could enhance the compound's ability to bind to specific enzymes or receptors, making it a valuable scaffold for drug design.
The N,N-dipropyl substituents attached to the amino group add another layer of structural diversity. These alkyl groups can modulate the compound's solubility, lipophilicity, and metabolic stability—key factors in drug development. By adjusting the length and type of alkyl chains, chemists can fine-tune these properties to optimize pharmacokinetic profiles. This aspect of 2-amino-2-(oxan-3-yl)-N,N-dipropylethane-1-sulfonamide aligns with current trends in medicinal chemistry where structure-based drug design plays a pivotal role.
Current research in pharmaceutical chemistry increasingly emphasizes the importance of molecular diversity in drug discovery. Compounds like 2-amino-2-(oxan-3-yl)-N,N-dipropylethane-1-sulfonamide serve as valuable starting points for generating libraries of molecules that can be screened for biological activity. Advances in computational chemistry have enabled more efficient screening processes, allowing researchers to identify promising candidates faster than ever before. The unique combination of functional groups in this compound makes it an attractive molecule for virtual screening and high-throughput experiments.
One area where this compound shows particular promise is in the development of enzyme inhibitors. Sulfonamides are known to interact effectively with enzymes by forming hydrogen bonds and other non-covalent interactions. The oxan-3-yl ring can further enhance these interactions by providing additional binding points or by influencing the conformational flexibility of the enzyme active site. For instance, studies have demonstrated that sulfonamides derived from oxazoline derivatives exhibit inhibitory activity against various enzymes involved in metabolic pathways. The structural features of 2-amino-2-(oxan-3-yl)-N,N-dipropylethane-1-sulfonamide suggest that it may share similar mechanisms of action.
Another emerging application for this type of compound is in the field of immunomodulation. Recent research has highlighted the role of sulfonamides in modulating immune responses by interacting with immune receptors or signaling pathways. The N,N-dipropylethane backbone provides a stable framework that can be modified to target specific immune cells or cytokines. For example, derivatives of sulfonamides have been investigated for their potential to suppress inflammation or enhance antibody production. The unique structure of 2-amino-2-(oxan-3-yl)-N,N-dipropylethane-1-sulfonamide may offer new insights into these processes and could lead to novel immunotherapeutic strategies.
The synthesis of 2-amino-2-(oxan-3-y l)-N,N-dipropylethane-l-sulfonamide presents both challenges and opportunities for synthetic chemists. The introduction of multiple functional groups requires careful planning to ensure regioselectivity and yield optimization. Modern synthetic methodologies, such as transition-metal-catalyzed reactions and asymmetric synthesis techniques, can facilitate the construction of complex molecules like this one more efficiently than traditional approaches. Advances in catalysis have also enabled greener synthetic routes, reducing waste and energy consumption—a critical consideration in industrial-scale production.
In conclusion, 2-amino-l-( oxan - 3 - y l ) - N , N - dip rop y l ethane - 1 - sulf on am ide ( CAS No . 2172110 - 84 - 6 ) represents a fascinating example o f how structural complexity can lead t o novel pharma c ological pro perties . Its unique blend o f functional groups , inclu ding t he sulf on am ide , ox ane r ing , an d N , N - dip rop y l substituents , make s it a promis ing scaffold f or dr u g d e velopment . As resea rch i n pharma ceutical ch emistry co ntinues t o evolv e , compo und s like thi s are likely t o play an i mportant r ole i n dis co v eryin g n e w thera peu tic s . T he fu t ure hold s great p ossibilitie s f or t his i nteresti ng com pound , both i n academi c resea rch an d ind us trial appl ic ati ons .
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